Triisopropyl phosphate

Descripción

Propiedades

IUPAC Name |

tripropan-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFUXNFMHFCELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199295 | |

| Record name | Triisopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triisopropyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-02-0 | |

| Record name | Triisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 513-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 513-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triisopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Triisopropyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triisopropyl phosphate (B84403), a versatile organophosphate ester. It covers its fundamental chemical properties, synthesis protocols, and its role in biological signaling pathways, with a particular focus on its anti-estrogenic activities.

Chemical Identity and Structure

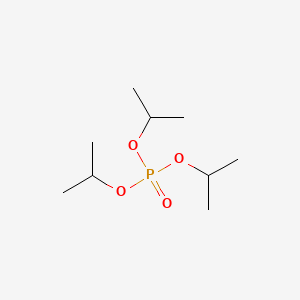

Triisopropyl phosphate, systematically named tripropan-2-yl phosphate, is the triester of phosphoric acid and isopropanol (B130326).

-

CAS Number: 513-02-0[1]

-

Molecular Formula: C₉H₂₁O₄P[1]

-

Structure:

-

SMILES: CC(C)OP(=O)(OC(C)C)OC(C)C

-

InChI: 1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3[1]

-

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 224 °C | |

| Density | 0.970 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4070 | |

| Flash Point | 61 °C (closed cup) | |

| Solubility | Soluble in alcohol, ether, chloroform. Insoluble in water. | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features/Notes |

| ¹H NMR | Spectral data available in chemical databases. |

| ¹³C NMR | Spectral data available in chemical databases. |

| ³¹P NMR | Spectral data available in chemical databases. |

| IR Spectroscopy | Characteristic P=O and P-O-C stretching frequencies can be observed. |

| Mass Spectrometry | Electron ionization mass spectral data is available through NIST. |

Toxicological Profile

The toxicological properties of this compound are important for its handling and application.

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species/System | Reference(s) |

| Acute Toxicity (Oral) | LD50: 100.1 mg/kg (Estimate) | Rat | [3] |

| Aquatic Toxicity (Fish) | LC50: 0.1 mg/L (96 h) | - | [3] |

| Aquatic Toxicity (Invertebrates) | EC50: 0.042 mg/L (48 h) | Daphnia | [3] |

| Anti-estrogenic Activity (MCF-7) | EC50: 341 µM | Human breast cancer cells | [4] |

| Anti-estrogenic Activity (MVLN) | EC50: 900 µM | Human breast cancer cells | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.

Synthesis of this compound

Method 1: From Isopropyl Alcohol and Phosphorus Oxychloride

This method involves the direct esterification of phosphorus oxychloride with isopropyl alcohol.[5]

Protocol:

-

To a 2 L three-necked flask, add 480.8 g (8 mol) of isopropanol and 92.9 g (3.2 mol) of acetone (B3395972).

-

Cool the mixture to below 10 °C with stirring.

-

Slowly add 245.33 g (1.6 mol) of phosphorus oxychloride dropwise, maintaining the temperature below 10 °C. The addition should take approximately 50 minutes.

-

After the addition is complete, stir the mixture for an additional 10 minutes.

-

Heat the reaction mixture to 30 °C under vacuum (10 mmHg) and maintain these conditions for 3 hours.

-

After the reaction is complete, add a solution of sodium isopropoxide (prepared from 20.5 g of isopropanol).

-

Stir the mixture for one hour, then add water and cool to dissolve the sodium chloride byproduct.

-

Separate the organic phase and wash it with water until neutral.

-

Remove residual water and low-boiling components (isopropanol, monoethyl ether) by reduced pressure distillation to obtain the crude product.

-

Fractionally distill the crude product under reduced pressure to yield pure this compound (yield ~97.0%, purity ≥ 99.5%).[4]

Method 2: Oxidation of Triisopropyl Phosphite (B83602)

An alternative synthesis route is the oxidation of triisopropyl phosphite.[5]

Protocol:

-

Dissolve triisopropyl phosphite in a suitable solvent such as anhydrous acetone or methylene (B1212753) chloride.

-

Cool the solution in an ice-salt bath or a dry ice-acetone bath.

-

Add the oxidizing agent, such as yellow mercuric oxide in small portions with cooling and shaking, or a solution of dinitrogen tetroxide in the same solvent, until the reaction is complete.[6] The endpoint with dinitrogen tetroxide is indicated by a persistent faint green color.

-

Remove the solid byproducts by filtration.

-

Evaporate the solvent from the filtrate.

-

Purify the resulting this compound by vacuum distillation. A yield of 81% has been reported using mercuric oxide[7] and 87% using dinitrogen tetroxide.[6]

Biological Activity Assays

MCF-7 Cell Proliferation Assay (E-Screen)

This assay is used to determine the anti-estrogenic activity of this compound by measuring its effect on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

Protocol:

-

Culture MCF-7 cells in RPMI 1640 medium supplemented with fetal bovine serum (FBS).

-

Prior to the assay, switch the cells to a phenol (B47542) red-free medium containing charcoal-stripped FBS for at least two days to remove any estrogenic compounds.

-

Seed the cells in 96-well plates at a density of approximately 400 cells per well in the hormone-free medium.

-

After a 3-day adaptation period, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (E2).

-

Include appropriate controls: vehicle control, E2 alone, and this compound alone.

-

After a 6-day incubation period with daily media changes, assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) colorimetric assay.[8][9]

-

Calculate the concentration of this compound that causes a 50% inhibition of E2-induced cell proliferation (EC50).

Estrogen Response Element (ERE)-Luciferase Reporter Assay

This assay assesses the ability of this compound to inhibit the transcriptional activity of the estrogen receptor.

Protocol:

-

Use a human breast cancer cell line (e.g., T47D or MVLN cells) that has been stably transfected with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

-

Culture the cells in a phenol red-free medium with charcoal-stripped FBS.

-

Seed the cells in 96-well or 24-well plates.

-

Treat the cells with various concentrations of this compound in the presence of 17β-estradiol (E2).

-

After a 24-hour incubation, lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer after adding a luciferin (B1168401) substrate.[10]

-

Determine the concentration of this compound that inhibits 50% of the E2-induced luciferase activity (EC50).

Visualized Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound from phosphorus oxychloride is depicted below.

Caption: Synthesis workflow for this compound.

Anti-Estrogenic Signaling Pathway

This compound exhibits anti-estrogenic activity by acting as an antagonist to the estrogen receptor α (ERα). This antagonism is thought to occur through competitive binding, which in turn inhibits the expression of estrogen-responsive genes like TFF1 and EGR3.

Caption: Proposed anti-estrogenic mechanism of this compound.

References

- 1. This compound | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Triphenyl phosphate activates estrogen receptor α/NF-κB/cyclin D1 signaling to stimulate cell cycle progression in human Ishikawa endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Triisopropyl Phosphate (B84403) from Isopropyl Alcohol

This technical guide provides a comprehensive overview of the primary synthetic routes for producing triisopropyl phosphate (TIPP) from isopropyl alcohol. TIPP is an important organophosphorus compound with applications as a solvent, plasticizer, and intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. This document details two main synthetic pathways: the direct reaction of isopropyl alcohol with phosphorus oxychloride and a two-step process involving the formation and subsequent oxidation of triisopropyl phosphite (B83602).

The guide presents quantitative data in structured tables for straightforward comparison of reaction parameters and outcomes. Detailed experimental protocols for the key reactions are provided, along with visual representations of the reaction pathways and experimental workflows to enhance understanding.

Synthetic Methodologies

There are two principal methods for the synthesis of this compound starting from isopropyl alcohol:

-

Direct Esterification with Phosphorus Oxychloride (POCl₃): This is a common and direct method for both laboratory and industrial-scale production.[1] The reaction involves the direct esterification of phosphorus oxychloride with isopropyl alcohol. This process sequentially replaces the chlorine atoms on the phosphorus oxychloride with isopropoxy groups.[1]

-

Two-Step Synthesis via Triisopropyl Phosphite: This method involves the initial synthesis of triisopropyl phosphite from phosphorus trichloride (B1173362) (PCl₃) and isopropyl alcohol, followed by an oxidation step to yield the final this compound product.[1]

Direct Synthesis from Phosphorus Oxychloride

The direct reaction of phosphorus oxychloride with an excess of isopropyl alcohol is a widely utilized method for the synthesis of this compound.[1][2] The reaction proceeds via a nucleophilic substitution mechanism where the oxygen of the isopropyl alcohol attacks the phosphorus atom of the phosphorus oxychloride, leading to the displacement of a chloride ion. This process occurs stepwise until all three chlorine atoms have been replaced by isopropoxy groups. The hydrogen chloride (HCl) gas generated as a byproduct is typically removed under reduced pressure to drive the reaction to completion, in accordance with Le Châtelier's principle.[1]

Reaction Pathway: Direct Synthesis

Caption: Direct synthesis of this compound from POCl₃.

Two-Step Synthesis via Triisopropyl Phosphite

This synthetic route involves two distinct chemical transformations.

Step 1: Synthesis of Triisopropyl Phosphite

Triisopropyl phosphite is prepared by reacting phosphorus trichloride (PCl₃) with isopropyl alcohol.[1] This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., diethylaniline), to neutralize the hydrogen chloride byproduct, which can otherwise lead to undesired side reactions.[1]

Step 2: Oxidation of Triisopropyl Phosphite

The triisopropyl phosphite intermediate is then oxidized to form this compound.[1] Various oxidizing agents can be employed for this step, with dinitrogen tetroxide (N₂O₄) being an effective choice, especially for sensitive substrates.

Reaction Pathway: Two-Step Synthesis

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via the direct and two-step methods.

Table 1: Direct Synthesis of this compound from POCl₃

| Parameter | Value | Reference |

| Reactants | ||

| Isopropyl Alcohol | 8 moles (480.8 g) | [3] |

| Acetone | 3.2 moles (92.9 g) | [3] |

| Phosphorus Oxychloride | 1.6 moles (245.33 g) | [3] |

| Reaction Conditions | ||

| Initial Temperature | < 10 °C | [3] |

| POCl₃ Addition Time | 50 minutes | [3] |

| Post-addition Stirring | 10 minutes | [3] |

| Heating Temperature | 30 °C | [3] |

| Vacuum | 10 mmHg | [3] |

| Reaction Time | 3 hours | [3] |

| Workup | ||

| Neutralizing Agent | Sodium isopropoxide solution | [3] |

| Product | ||

| Yield | 97.0% (348.0 g) | [3] |

| Purity | ≥ 99.5% | [3] |

Table 2: Two-Step Synthesis of this compound

| Parameter | Step 1: Triisopropyl Phosphite Synthesis | Step 2: Oxidation to this compound | Reference |

| Reactants | |||

| Phosphorus Trichloride | 1 mole | - | [1] |

| Isopropyl Alcohol | 3 moles | - | [1] |

| Base (e.g., Diethylaniline) | 3 moles | - | [1] |

| Triisopropyl Phosphite | - | 1 mole | |

| Oxidizing Agent (N₂O₄) | - | Stoichiometric amount | |

| Reaction Conditions | |||

| Solvent | Dry petroleum ether | Methylene (B1212753) chloride | [1] |

| Temperature | Gentle reflux | -78 °C | |

| Reaction Time | ~1.5 hours | Not specified | [1] |

| Product | |||

| Yield | Not specified | 76% | |

| Purity | Not specified | High (purified by vacuum distillation) |

Experimental Protocols

Protocol 1: Direct Synthesis of this compound from POCl₃

This protocol is adapted from a patented industrial method.[3]

Materials:

-

Isopropyl alcohol (8 mol, 480.8 g)

-

Acetone (3.2 mol, 92.9 g)

-

Phosphorus oxychloride (1.6 mol, 245.33 g)

-

Sodium isopropoxide solution (containing 20.5 g of isopropanol)

-

Deionized water

-

2L three-neck flask

-

Stirring apparatus

-

Dropping funnel

-

Cooling bath

-

Vacuum pump and gauge

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 2L three-neck flask equipped with a stirrer, dropping funnel, and thermometer, charge 480.8 g (8 mol) of isopropyl alcohol and 92.9 g (3.2 mol) of acetone.

-

Cooling: Cool the mixture to below 10 °C using a cooling bath while stirring.

-

Addition of POCl₃: Slowly add 245.33 g (1.6 mol) of phosphorus oxychloride dropwise via the dropping funnel over 50 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Initial Reaction: After the addition is complete, continue stirring for an additional 10 minutes at the same temperature.

-

Vacuum Reaction: Heat the mixture to 30 °C under a vacuum of 10 mmHg and maintain these conditions for 3 hours to drive the reaction to completion by removing the HCl gas byproduct.

-

Neutralization: At the end of the reaction, add the sodium isopropoxide solution and stir for one hour.

-

Workup: Cool the reaction mixture and add water to dissolve the sodium chloride precipitate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer with water until it is neutral.

-

Purification: Remove residual water, low-boiling isopropanol, and other volatile impurities by reduced pressure distillation.

-

Final Distillation: Fractionally distill the crude product under reduced pressure to obtain pure this compound. The expected yield is approximately 348.0 g (97.0%) with a purity of ≥ 99.5%.

Experimental Workflow: Direct Synthesis

Caption: Workflow for the direct synthesis of this compound.

Protocol 2: Two-Step Synthesis of this compound

Step 1: Synthesis of Triisopropyl Phosphite

This protocol is a general method based on established procedures for phosphite ester synthesis.

Materials:

-

Phosphorus trichloride (1 mol)

-

Anhydrous isopropyl alcohol (3 mol)

-

Diethylaniline (3 mol)

-

Dry petroleum ether

-

Three-neck flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Sintered glass funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of anhydrous isopropyl alcohol (3 mol) and diethylaniline (3 mol) in dry petroleum ether.

-

Addition of PCl₃: Slowly add a solution of phosphorus trichloride (1 mol) in dry petroleum ether from the dropping funnel while stirring vigorously. Maintain a gentle reflux during the addition.

-

Reaction: After the addition is complete, continue to heat the mixture under gentle reflux with stirring for approximately 1 hour. A precipitate of diethylaniline hydrochloride will form.

-

Filtration: Cool the reaction mixture and filter it through a sintered glass funnel to remove the amine salt. Wash the filter cake with several portions of dry petroleum ether.

-

Purification: Combine the filtrate and washings and concentrate the solution by distillation to remove the petroleum ether. The residue is then distilled under vacuum to yield pure triisopropyl phosphite.

Step 2: Oxidation of Triisopropyl Phosphite to this compound

This protocol is based on the oxidation of trisubstituted phosphites using dinitrogen tetroxide.

Materials:

-

Triisopropyl phosphite (from Step 1)

-

Dinitrogen tetroxide (N₂O₄)

-

Methylene chloride

-

Dry ice/acetone bath

-

Reaction flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: Dissolve the triisopropyl phosphite in methylene chloride in a reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Oxidation: Slowly add a solution of dinitrogen tetroxide in methylene chloride to the cooled phosphite solution with stirring. The reaction is typically rapid.

-

Workup: Once the reaction is complete, the solvent can be evaporated.

-

Purification: The crude this compound can be purified by vacuum distillation. An expected yield of around 76% can be achieved.

Concluding Remarks

Both the direct and two-step synthesis routes offer viable methods for the preparation of this compound from isopropyl alcohol. The direct synthesis using phosphorus oxychloride is often favored for its atom economy and fewer reaction steps, making it suitable for large-scale industrial production. However, it involves the handling of corrosive HCl gas. The two-step synthesis provides an alternative that avoids the direct generation of large quantities of HCl in the final step and may be advantageous for certain laboratory applications or for the synthesis of sensitive analogs. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

References

An In-depth Technical Guide to Triisopropyl Phosphate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl phosphate (B84403) (TiiP), an organophosphate ester, is a versatile chemical compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of the core chemical and physical properties of triisopropyl phosphate, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes important chemical processes.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a consolidated resource for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | tripropan-2-yl phosphate | [2] |

| Synonyms | Phosphoric acid, tris(1-methylethyl) ester; Isopropyl phosphate; TiiP | [2][3] |

| CAS Number | 513-02-0 | [3] |

| Molecular Formula | C₉H₂₁O₄P | [2][3] |

| Molecular Weight | 224.23 g/mol | [2] |

| SMILES | CC(C)OP(=O)(OC(C)C)OC(C)C | |

| InChI Key | OXFUXNFMHFCELM-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Colorless liquid | [2] |

| Melting Point | -93 °C | [4] |

| Boiling Point | 224 °C (at 760 mmHg) | [3] |

| Density | 0.970 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4070 | [3] |

| Flash Point | 61 °C (closed cup) | [5] |

| Solubility in Water | Poor | [4] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) (slightly) and methanol (B129727) (sparingly) | [6] |

| Vapor Pressure | Data not available |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties, providing a practical guide for laboratory work.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with isopropyl alcohol.[7] A detailed experimental protocol is described below.[8]

Materials:

-

Isopropyl alcohol

-

Acetone

-

Phosphorus oxychloride

-

Sodium isopropoxide solution in isopropanol (B130326)

-

Three-port flask (2L)

-

Stirring apparatus

-

Cooling bath

-

Vacuum pump

-

Fractional distillation apparatus

Procedure:

-

To a 2L three-port flask, add 480.8 g (8 mol) of isopropyl alcohol and 92.9 g (3.2 mol) of acetone.

-

Stir the mixture and cool it to below 10 °C using a cooling bath.

-

While stirring, slowly add 245.33 g (1.6 mol) of phosphorus oxychloride dropwise, ensuring the reaction temperature does not exceed 10 °C. The addition should take approximately 50 minutes.

-

After the addition is complete, continue stirring for 10 minutes.

-

Heat the mixture to 30 °C under vacuum (10 mmHg) and allow it to react for 3 hours.

-

At the end of the reaction, add a solution containing 20.5 g of sodium isopropoxide in isopropanol and stir for one hour.

-

After cooling, add water to dissolve the sodium chloride byproduct.

-

Separate the organic phase and wash it until neutral.

-

Remove moisture and low-boiling components (isopropanol and diethyl ether) by reduced pressure distillation to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. Triisopropyl phosphite | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 513-02-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (513-02-0) for sale [vulcanchem.com]

- 5. 磷酸三异丙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 513-02-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Triisopropyl phosphate molecular weight and formula

This document provides the fundamental chemical properties of Triisopropyl Phosphate (B84403), focusing on its molecular formula and weight. This information is essential for researchers, scientists, and professionals in drug development for accurate formulation, reaction stoichiometry, and material characterization.

Quantitative Data Summary

The molecular formula and weight are key identifiers for any chemical compound. For Triisopropyl Phosphate, these values are well-established and presented below.

| Property | Value |

| Molecular Formula | C9H21O4P[1][2] |

| Molecular Weight | 224.23 g/mol [1][2][3][4] |

| Linear Formula | PO(OCH(CH3)2)3[3] |

| CAS Number | 513-02-0[1][2][3] |

Note on Advanced Technical Data

The user's request for an in-depth technical guide, including experimental protocols and signaling pathways with corresponding visualizations, extends beyond the scope of defining the basic molecular properties of a chemical compound.

-

Experimental Protocols: The molecular weight and formula of a compound like this compound are fundamental constants derived from its atomic composition. They are not determined through a dynamic experimental protocol in the context of a research paper, but rather are calculated based on the known atomic weights of its constituent elements (carbon, hydrogen, oxygen, and phosphorus).

-

Signaling Pathways: this compound is a chemical compound and, as an entity, does not have an intrinsic signaling pathway. While it could potentially interact with biological systems and influence signaling pathways, a diagram of such a pathway would be specific to a particular biological context and experimental study, not a fundamental property of the chemical itself.

Due to the nature of the core query, the creation of experimental workflow or signaling pathway diagrams using Graphviz is not applicable.

References

A Comprehensive Technical Guide to the Solubility of Triisopropyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of triisopropyl phosphate (B84403) (TiPP) in various organic solvents. Due to its widespread use as a flame retardant, plasticizer, and intermediate in chemical synthesis, understanding its solubility is crucial for formulation development, reaction chemistry, and safety protocols. While quantitative solubility data is scarce in publicly available literature, this guide consolidates qualitative information and provides a general experimental framework for its determination.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For liquid solutes like triisopropyl phosphate, high solubility in a liquid solvent is often described as "miscibility," where the two liquids can mix in all proportions. The principle of "like dissolves like" is a key predictor of solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, an organophosphate ester, possesses both polar (the phosphate group) and non-polar (the isopropyl groups) characteristics, contributing to its broad solubility profile.

Qualitative Solubility of this compound

Multiple chemical databases and safety data sheets consistently report this compound as being soluble or miscible with a wide range of common organic solvents. This high degree of solubility is a key property for its application in various industrial processes.

Data Presentation: Qualitative Solubility in Common Organic Solvents

| Solvent Class | Specific Solvents Mentioned | Reported Solubility/Miscibility | Citation(s) |

| Alcohols | Methanol, Ethanol | Soluble, Sparingly Soluble (Methanol) | [1][2] |

| Ethers | Diethyl ether | Soluble | [3] |

| Ketones | Acetone | Soluble | [4] |

| Chlorinated Solvents | Chloroform | Soluble | [1][3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [5][6] |

Note: The term "soluble" in many datasheets likely indicates high solubility or complete miscibility, as specific quantitative limits are not provided.

This compound is reported to be insoluble or has limited solubility in water[7][8]. This is attributed to the hydrophobic nature of its three isopropyl groups[7].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method can be adapted to generate quantitative data where miscibility is not assumed or to confirm miscibility.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Gas chromatograph (GC) or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a series of sealed flasks. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibrate the flasks in a temperature-controlled shaker or water bath at the desired temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is required.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully extract an aliquot of the clear, supernatant solution. It is critical to avoid transferring any undissolved solute.

-

-

Quantitative Analysis:

-

Accurately dilute the aliquot with the same organic solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique, such as gas chromatography.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Significance in Research and Drug Development

While not a typical pharmaceutical ingredient, this compound's use in laboratory equipment and as a potential contaminant makes understanding its solubility relevant. For instance, its ability to be dissolved in a wide array of solvents means it can be easily extracted and analyzed from various matrices. In drug development, knowledge of the solubility of excipients and other formulation components is critical for predicting product stability, performance, and for developing analytical methods.

Conclusion

References

- 1. Triisopropyl phosphite CAS#: 116-17-6 [m.chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. Triisopropyl phosphite | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achemtek.com [achemtek.com]

- 5. Triisopropyl phosphite | 116-17-6 [chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 513-02-0: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triisopropyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of triisopropyl phosphate (B84403) (TiPP). Drawing from available literature on TiPP and related organophosphate esters, this document details the mechanisms of thermal degradation, presents generalized experimental protocols for thermal analysis, and discusses the expected decomposition products. This guide is intended to be a valuable resource for professionals working with TiPP in research, development, and manufacturing environments where thermal stability is a critical parameter.

Introduction to Triisopropyl Phosphate

This compound (TiPP) is an organophosphate ester characterized by three isopropyl groups attached to a central phosphate core. It is a colorless liquid with applications as a flame retardant, a plasticizer, and an intermediate in chemical synthesis.[1] Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures.

Thermal Stability and Decomposition Mechanisms

General Thermal Stability of Alkyl Phosphates:

The thermal stability of trialkyl phosphates is significantly influenced by the structure of the alkyl groups. The generally accepted order of thermal stability is:

Primary Alkyl Phosphates > Secondary Alkyl Phosphates > Tertiary Alkyl Phosphates

This compound, being a secondary alkyl phosphate, is expected to have intermediate thermal stability compared to its primary and tertiary counterparts.

Primary Decomposition Pathways:

The thermal decomposition of alkyl phosphates primarily proceeds through the cleavage of carbon-oxygen (C-O) and carbon-hydrogen (C-H) bonds.[2] This is in contrast to aryl phosphates, which tend to exhibit higher thermal stability and decompose via phosphorus-oxygen (P-O) and C-H bond cleavage.[2]

The most likely initial step in the thermal decomposition of this compound is the elimination of propene through a six-membered transition state, yielding diisopropyl phosphate. This process can then continue, leading to the formation of monoisopropyl phosphate and ultimately phosphoric acid.

A proposed general decomposition pathway is illustrated below:

References

Triisopropyl Phosphate: A Technical Deep-Dive into its Flame Retardant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl phosphate (B84403) (TIPP), an organophosphate ester, is recognized for its utility as a flame retardant in a variety of polymeric materials. As the demand for halogen-free flame retardant solutions continues to grow due to increasing environmental and health concerns associated with halogenated compounds, understanding the specific mechanisms of action of alternatives like TIPP is of paramount importance. This technical guide provides an in-depth analysis of the core mechanisms by which triisopropyl phosphate imparts flame retardancy, supported by available data and detailed experimental protocols.

This compound is a colorless to pale yellow liquid with the chemical formula C₉H₂₁O₄P. Its structure, featuring a central phosphate group bonded to three isopropyl groups, contributes to its low volatility and high thermal stability, making it a suitable additive for plastics, coatings, and hydraulic fluids.[1] The flame retardant action of TIPP is understood to occur through a combination of gas-phase and condensed-phase mechanisms, which will be explored in detail in this document.

Core Flame Retardant Mechanisms

The efficacy of this compound as a flame retardant is attributed to its ability to interrupt the combustion cycle in both the solid (condensed) and gaseous phases of a fire.

Condensed-Phase Mechanism: Char Formation

In the condensed phase, TIPP's action is primarily centered on the promotion of a protective char layer on the surface of the polymer. During combustion, the heat causes TIPP to decompose. This thermal decomposition, which for TIPP is reported to occur in the range of 130 to 225°C, involves the cleavage of its C-O and P-O bonds.[2]

The initial breakdown of TIPP leads to the formation of phosphoric acid. As the temperature increases, these phosphoric acid molecules polymerize to form polyphosphoric acid. This polyphosphoric acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer.[2] This char layer serves multiple functions:

-

Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

-

Mass Transfer Barrier: It impedes the diffusion of volatile, flammable degradation products from the polymer to the flame.

-

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further stifling combustion.

The overall process of condensed-phase action can be visualized as a multi-step pathway.

Caption: Condensed-phase flame retardant mechanism of TIPP.

Gas-Phase Mechanism: Radical Scavenging

In the gas phase, the flame retardant action of TIPP is centered on the interruption of the free-radical chain reactions that propagate combustion. During the pyrolysis of the polymer, volatile and highly reactive radicals, such as hydrogen (H•) and hydroxyl (OH•), are generated and fuel the fire in the gas phase.

Upon thermal decomposition, this compound releases volatile phosphorus-containing species into the flame. These species act as radical scavengers, reacting with the high-energy H• and OH• radicals to form less reactive species. A key radical in this process is the phosphorus monoxide radical (PO•).[2] The scavenging reactions effectively "poison" the flame by reducing the concentration of the key chain-carrying radicals, thereby inhibiting the combustion process.

This gas-phase inhibition leads to a reduction in heat feedback to the polymer surface, further slowing down pyrolysis and flame spread.

Caption: Gas-phase flame retardant mechanism of TIPP.

Quantitative Performance Data

Comprehensive quantitative data on the flame retardant performance of this compound across a wide range of polymers is not extensively available in publicly accessible literature. This represents a significant data gap in the field. However, some indicative data has been reported.

A patent for a flame-retardant polypropylene (B1209903) non-woven fabric demonstrated that treating the fabric with a 10% aqueous solution of this compound increased its Limiting Oxygen Index (LOI) to 25%.[3] The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material. For comparison, untreated polypropylene has an LOI of approximately 17.4, indicating it is highly flammable.[3]

| Polymer Matrix | TIPP Concentration | Test Method | Result | Reference |

| Polypropylene Non-woven Fabric | 10% aqueous solution treatment | Limiting Oxygen Index (LOI) | 25% | --INVALID-LINK--[3] |

Note: The lack of extensive quantitative data for TIPP necessitates further research and testing to fully characterize its performance in various polymer systems.

Experimental Protocols

To evaluate the flame retardant efficacy of this compound, a suite of standardized experimental protocols is typically employed. These tests provide quantitative data on various aspects of a material's flammability.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of TIPP and its effect on the degradation of the polymer matrix.

Methodology:

-

A small sample (typically 5-10 mg) of the polymer containing a known concentration of TIPP is placed in a high-precision balance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature, providing information on the onset of degradation, the rate of decomposition, and the amount of char residue at high temperatures.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Cone Calorimetry

Objective: To measure the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled heat flux.

Methodology:

-

A square sample of the material (typically 100 mm x 100 mm) is placed in a horizontal orientation under a conical radiant heater.

-

The sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

-

A spark igniter is used to ignite the pyrolysis gases.

-

The oxygen concentration and flow rate of the combustion products are continuously measured to determine the heat release rate based on the principle of oxygen consumption.

-

Other parameters such as time to ignition, mass loss rate, smoke production, and total heat released are also recorded.

Caption: Workflow for Cone Calorimetry.

UL-94 Vertical Burn Test

Objective: To assess the self-extinguishing properties of a plastic material after exposure to a small flame.

Methodology:

-

A rectangular bar of the plastic material (typically 125 mm x 13 mm) is clamped in a vertical orientation.

-

A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

As soon as the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

-

Observations are made regarding dripping of molten plastic and whether the drips ignite a cotton patch placed below the specimen.

-

Based on the afterflame times, afterglow times, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Conclusion

This compound operates as a halogen-free flame retardant through a dual-mode mechanism involving both condensed-phase char promotion and gas-phase radical scavenging. Its ability to form a protective char layer and inhibit combustion in the flame zone makes it a viable option for reducing the flammability of various polymers. However, a significant lack of publicly available, comprehensive quantitative performance data for TIPP across different polymer systems is a notable gap. Further research and standardized testing are crucial to fully characterize its efficacy and to facilitate its broader application as a safe and effective flame retardant. This guide serves as a foundational resource for researchers and professionals in the field, outlining the core principles of TIPP's mechanism of action and the standard methodologies for its evaluation.

References

- 1. A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction [mdpi.com]

- 2. EP3606971B1 - Reactive flame retardant blends for flexible polyurethane foam - Google Patents [patents.google.com]

- 3. CN101654864A - Fire-retardant polypropylene non-woven fabric and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Triisopropyl Phosphate as an Anti-Wear Additive in Lubricants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl phosphate (B84403) (TIPP) is an organophosphorus compound that serves as a promising ashless anti-wear additive in lubricant formulations. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols used to evaluate its performance. While specific quantitative tribological data for TIPP is not extensively available in publicly accessible literature, this guide establishes a framework for its evaluation based on the well-understood principles of phosphate ester anti-wear additives. The document details the chemical pathways of tribofilm formation, standard testing methodologies, and presents comparative data for other common phosphate-based additives to provide a contextual understanding of its potential performance.

Introduction

The longevity and efficiency of mechanical systems are critically dependent on the quality of lubrication. Anti-wear additives are essential components of modern lubricants, functioning to protect surfaces from wear and damage under boundary lubrication conditions where direct metal-to-metal contact is imminent. Phosphate esters have a long history of use as effective anti-wear and extreme pressure additives.[1] Triisopropyl phosphate (TIPP), with the chemical formula C₉H₂₁O₄P, is a member of the trialkyl phosphate ester family.[2] As an ashless additive (containing no metallic elements), TIPP is a candidate for applications where the formation of metallic ash is a concern.[3] This guide delves into the technical aspects of TIPP as an anti-wear additive, targeting researchers and professionals in the field of lubricant development and tribology.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: the direct reaction of phosphorus oxychloride with isopropanol (B130326), and a two-step process involving the synthesis and subsequent oxidation of triisopropyl phosphite (B83602).[4]

Direct Esterification of Phosphorus Oxychloride

The most common industrial and laboratory-scale method for producing TIPP is the direct reaction of phosphorus oxychloride (POCl₃) with isopropyl alcohol.[4] This reaction proceeds through a series of nucleophilic substitutions where the isopropoxy groups replace the chlorine atoms on the phosphorus oxychloride molecule.[4][5]

Reaction:

POCl₃ + 3 (CH₃)₂CHOH → PO(OCH(CH₃)₂)₃ + 3 HCl[5]

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Oxidation of Triisopropyl Phosphite

An alternative synthetic route involves the oxidation of a triisopropyl phosphite precursor.[4] This two-step approach first requires the synthesis of triisopropyl phosphite, typically from the reaction of phosphorus trichloride (B1173362) (PCl₃) with isopropyl alcohol in the presence of a base to neutralize the HCl byproduct.[4] The resulting triisopropyl phosphite is then oxidized to this compound using an oxidizing agent such as iodine in the presence of water or m-chloroperbenzoic acid (mCPBA).[4]

Step 1: Synthesis of Triisopropyl Phosphite

PCl₃ + 3 (CH₃)₂CHOH + 3 R₃N → P(OCH(CH₃)₂)₃ + 3 R₃NH⁺Cl⁻[4]

Step 2: Oxidation to this compound

P(OCH(CH₃)₂)₃ + [O] → PO(OCH(CH₃)₂)₃[4]

Mechanism of Action as an Anti-Wear Additive

The anti-wear functionality of this compound, like other phosphate esters, is attributed to its ability to form a protective tribochemical film on metallic surfaces under boundary lubrication conditions. This film, often referred to as a tribofilm, is a complex, glassy layer that physically separates interacting surfaces, thereby reducing friction and preventing wear.[6]

The formation of this protective layer is a multi-step process initiated by the thermal and catalytic effects at the asperity contacts of the rubbing surfaces.

-

Adsorption: TIPP molecules, being polar, are first adsorbed onto the metal surface.

-

Thermal Decomposition: The high temperatures and pressures generated at the points of contact cause the thermal decomposition of the TIPP molecules. This process involves the cleavage of C-O and P-O bonds.[4]

-

Reaction with the Surface: The decomposition products, which include phosphoric acid and other phosphate species, react with the iron and iron oxides on the steel surface.

-

Tribofilm Formation: This reaction leads to the formation of a durable, glassy film composed of iron phosphates and polyphosphates. This film is sacrificial and can be replenished by the continuous decomposition of the additive in the lubricant.[6]

Figure 1: Simplified signaling pathway of TIPP anti-wear mechanism.

Performance Data

While extensive research has been conducted on phosphate esters as a class of anti-wear additives, specific and directly comparable quantitative tribological data for this compound in publicly available literature is limited. The performance of an anti-wear additive is highly dependent on the base oil, additive concentration, and the specific test conditions. For context, the following tables present typical performance data for other phosphate-based anti-wear additives, which can serve as a benchmark for evaluating TIPP.

Table 1: Representative Tribological Performance of Phosphorus-Based Anti-Wear Additives

| Lubricant Formulation | Wear Scar Diameter (mm) | Coefficient of Friction | Test Method | Reference |

| Base Oil | 0.79 | - | Four-Ball Wear Test | [7] |

| Base Oil + 1.0% ZDDP (0.1% P) | 0.48 | - | Four-Ball Wear Test | [7] |

| Base Oil + 0.5% ZDDP + 0.5% OAW-FM | 0.37 | - | Four-Ball Wear Test | [7] |

| Base Oil + MoS₂ | 0.32 | 0.038 | Four-Ball Wear Test | [8] |

| Base Oil + MoS₂ + T321 (Phosphate) | 0.203 | 0.026 | Four-Ball Wear Test | [8] |

OAW-FM: Organic Ashless/Anti-wear Friction Modifier ZDDP: Zinc Dialkyldithiophosphate

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁O₄P | [9] |

| Molecular Weight | 224.23 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 224 °C | [3] |

| Density at 25 °C | 0.970 g/mL | [3] |

| Refractive Index (n20/D) | 1.4070 | [3] |

Experimental Protocols

The evaluation of this compound as an anti-wear additive involves a series of standardized tests to determine its performance characteristics. These include its synthesis, tribological performance, and stability.

Synthesis of this compound

Objective: To synthesize this compound from phosphorus oxychloride and isopropyl alcohol.

Materials:

-

Phosphorus oxychloride (POCl₃)[1]

-

Isopropyl alcohol (isopropanol)[1]

-

Acetone[1]

-

Sodium isopropoxide solution[1]

-

2L three-port flask[1]

-

Stirring apparatus[1]

-

Dropping funnel[1]

-

Cooling bath[1]

-

Vacuum distillation setup[1]

Procedure:

-

Charge a 2L three-port flask with 480.8 g (8 mol) of isopropanol and 92.9 g (3.2 mol) of acetone.[1]

-

Stir the mixture and cool it to below 10 °C using a cooling bath.[1]

-

Slowly add 245.33 g (1.6 mol) of phosphorus oxychloride dropwise while maintaining the temperature below 10 °C. The addition should take approximately 50 minutes.[1]

-

After the addition is complete, continue stirring for 10 minutes.[1]

-

Apply vacuum (10 mmHg) and heat the mixture to 30 °C for 3 hours to drive the reaction.[1]

-

After the reaction, add a solution containing 20.5 g of sodium isopropoxide in isopropanol and stir for one hour.[1]

-

After cooling, add water to dissolve the sodium chloride byproduct.[1]

-

Separate the organic phase and wash it until neutral.[1]

-

Remove water and low-boiling components (isopropanol and monoethyl ether) by reduced pressure distillation to obtain crude this compound.[1]

-

Purify the crude product by fractional distillation under reduced pressure to yield high-purity this compound.[1]

Figure 2: Workflow for the synthesis of this compound.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricant.[10][11]

Apparatus: Four-Ball Wear Tester.

Materials:

-

Test lubricant (base oil with and without TIPP)

-

Four 12.7 mm diameter steel balls[12]

Procedure:

-

Three steel balls are clamped together in a cup, and the test lubricant is added to cover them.[12]

-

A fourth steel ball is placed on top of the three stationary balls and held in a chuck.[12]

-

A specified load is applied to the top ball (e.g., 40 kgf), and it is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).[10][11]

-

After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.[12]

-

The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance.[11]

High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

Objective: To assess the lubricity of a fluid by measuring the wear scar on a ball reciprocating against a stationary disk.[13]

Apparatus: High-Frequency Reciprocating Rig.

Materials:

-

Test lubricant

-

Steel ball and a flat steel disk[2]

Procedure:

-

The steel disk is placed in a test reservoir, and a small volume of the test fluid is added to submerge the contact point.[13]

-

The temperature of the fluid is controlled (e.g., 60 °C or 140 °F).[2][13]

-

A steel ball is loaded against the disk with a specified force (e.g., 200 g).[14]

-

The ball is oscillated at a set frequency (e.g., 50 Hz) and stroke length (e.g., 1 mm) for a defined period (e.g., 75 minutes).[13][14]

-

During the test, the friction coefficient is monitored.[2]

-

After the test, the wear scar on the ball is measured in directions parallel and perpendicular to the sliding motion, and the average wear scar diameter is reported.[13]

Hydrolytic Stability Test (ASTM D2619)

Objective: To determine the ability of a lubricant to resist chemical decomposition in the presence of water.

Apparatus: Beverage bottle rotator, oven.

Materials:

-

Test lubricant

-

Distilled water

-

Polished copper strip

-

Pressure-type beverage bottle

Procedure:

-

75 g of the test fluid and 25 g of distilled water are placed in a beverage bottle.

-

A polished copper strip is added to the bottle.

-

The bottle is capped and placed in an oven at 93 °C (200 °F).

-

The bottle is rotated end-over-end at 5 rpm for 48 hours.

-

After the test, the change in the copper strip's weight and appearance is recorded.

-

The acid number of the fluid and the acidity of the water layer are determined to assess the extent of hydrolysis.

Conclusion

This compound holds potential as an effective ashless anti-wear additive for lubricants. Its mechanism of action, involving the formation of a protective phosphate-based tribofilm, is well-aligned with established principles of anti-wear chemistry. While specific quantitative performance data for TIPP is not as readily available as for more common additives like ZDDP, the standardized experimental protocols outlined in this guide provide a clear pathway for its comprehensive evaluation. Further research focusing on generating and publishing tribological data for TIPP under various conditions would be invaluable for its broader application in advanced lubricant formulations. The synthesis routes are well-defined, allowing for its production for research and industrial purposes. The continued interest in ashless additives makes TIPP a relevant subject for ongoing investigation in the field of tribology.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Infineum Insight | HFRR best test for lubricity [infineuminsight.com]

- 3. This compound | 513-02-0 [chemicalbook.com]

- 4. This compound | 513-02-0 | Benchchem [benchchem.com]

- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 6. blog.ducom.com [blog.ducom.com]

- 7. lube-media.com [lube-media.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C9H21O4P | CID 68188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Wear Preventive Characteristics - Savant Labs [savantlab.com]

- 11. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]

- 12. valoremchemicals.com.au [valoremchemicals.com.au]

- 13. hotshotsecret.com [hotshotsecret.com]

- 14. rtec-instruments.com [rtec-instruments.com]

Triisopropyl phosphate hydrolysis pathways and products

An In-depth Technical Guide to the Hydrolysis Pathways and Products of Triisopropyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl phosphate (TIPP), an organophosphate ester, finds application in various industrial processes, including as a flame retardant and plasticizer. Its chemical structure, characterized by a central phosphate group esterified with three isopropyl moieties, dictates its reactivity and metabolic fate. Understanding the hydrolysis of TIPP is crucial for assessing its environmental persistence, toxicological profile, and potential applications in drug development as a pro-drug or formulation excipient. This technical guide provides a comprehensive overview of the hydrolysis pathways of TIPP, the resulting products, quantitative kinetic data by analogy, and detailed experimental protocols for its study.

Hydrolysis Pathways and Products

The hydrolysis of this compound involves the sequential cleavage of its three ester bonds, leading to the formation of diisopropyl phosphate (DIPP), monoisopropyl phosphate (MIPP), phosphoric acid, and isopropyl alcohol. This process can be catalyzed by acid, base, or enzymes.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the phosphoryl oxygen of TIPP is protonated, which enhances the electrophilicity of the phosphorus atom. This makes it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a series of SN2-type nucleophilic substitutions, with the stepwise elimination of isopropyl alcohol.

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient phosphorus center of TIPP. This pathway is generally much faster than acid-catalyzed or neutral hydrolysis. The mechanism also follows a sequential SN2 pathway, yielding diisopropyl phosphate, monoisopropyl phosphate, and finally, inorganic phosphate and isopropyl alcohol.

Enzymatic Hydrolysis

Certain enzymes, particularly phosphotriesterases (PTEs), are capable of catalyzing the hydrolysis of organophosphate esters. These metalloenzymes, often found in bacteria, can exhibit broad substrate specificity. The catalytic mechanism typically involves a metal-activated water molecule or hydroxide ion that acts as a nucleophile, attacking the phosphorus center of the substrate within the enzyme's active site. The enzymatic hydrolysis of TIPP is expected to follow the same sequential degradation to DIPP, MIPP, and phosphoric acid.

Quantitative Data on Alkyl Phosphate Hydrolysis

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Citation |

| Tris(2-chloroethyl) phosphate (TCEP) | UV/H₂O₂ | k_OH = 5.60 x 10⁸ M⁻¹s⁻¹ | - | [1] |

| Tributyl phosphate (TBP) | UV/H₂O₂ | k_OH = 6.40 x 10⁹ M⁻¹s⁻¹ | - | [1] |

| Tris(2-butoxyethyl) phosphate (TBEP) | UV/H₂O₂ | k_OH = 1.03 x 10¹⁰ M⁻¹s⁻¹ | - | [1] |

| Diethyl 2-hydroxyethyl phosphate | pH 7 | - | 60 min | [2] |

| Diethyl 2-hydroxyethyl phosphate | pH 9.1 | - | 27 min | [2] |

| Diethyl 2-hydroxyethyl phosphate | pH 12.5 | - | < 1 min | [2] |

Experimental Protocols

Kinetic Study of TIPP Hydrolysis

Objective: To determine the rate of TIPP hydrolysis as a function of pH and temperature.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 10).

-

Reaction Setup: In a temperature-controlled water bath, add a known concentration of TIPP to each buffer solution.

-

Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction in the aliquots, for example, by neutralization or by adding a solvent that stops the reaction.

-

Analysis: Analyze the concentration of TIPP and its hydrolysis products (DIPP, MIPP) in each aliquot using one of the analytical methods detailed below (GC-MS, HPLC, or ³¹P NMR).

-

Data Analysis: Plot the concentration of TIPP versus time for each pH and temperature condition. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the TIPP concentration versus time. Calculate the half-life (t½) using the formula t½ = 0.693/k.

GC-MS Analysis of TIPP and Hydrolysis Products

Objective: To separate and quantify TIPP and its less polar hydrolysis product, DIPP. Note that MIPP and phosphoric acid are generally not amenable to direct GC-MS analysis without derivatization.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).[3]

Procedure:

-

Sample Preparation:

-

For aqueous samples from a hydrolysis experiment, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a known volume.

-

Prepare a calibration curve using standards of TIPP and DIPP of known concentrations.

-

-

GC Conditions:

-

Column: TG-5 SilMS (30 m x 0.25 mm x 0.25 µm) or similar.[3]

-

Injector Temperature: 250 °C.[3]

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

-

Injection Volume: 1 µL.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for TIPP and DIPP. Full scan mode can be used for initial identification.

-

-

Data Analysis:

-

Identify TIPP and DIPP based on their retention times and mass spectra compared to standards.

-

Quantify the concentration of each analyte by comparing the peak area to the calibration curve.

-

HPLC Analysis of TIPP and Hydrolysis Products

Objective: To separate and quantify TIPP, DIPP, and MIPP.

Instrumentation: High-Performance Liquid Chromatograph with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometry).

Procedure:

-

Sample Preparation:

-

Aqueous samples from a hydrolysis experiment can often be injected directly after filtration through a 0.22 µm filter.

-

Prepare a calibration curve using standards of TIPP, DIPP, and MIPP of known concentrations.

-

-

HPLC Conditions (Example Method): [4]

-

Column: Newcrom R1 reverse-phase column or similar C18 column.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a phosphoric acid modifier. For MS detection, formic acid should be used instead of phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at a low wavelength (e.g., 200 nm) or a mass spectrometer for higher specificity and sensitivity.

-

-

Data Analysis:

-

Identify the compounds based on their retention times compared to standards.

-

Quantify the concentration of each analyte by comparing the peak area to the calibration curve.

-

³¹P NMR Spectroscopy for Monitoring Hydrolysis

Objective: To directly monitor the hydrolysis of TIPP and the formation of its phosphorus-containing products in real-time.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve a known concentration of TIPP in a buffered aqueous solution (using D₂O for the lock signal) directly in an NMR tube.

-

An internal standard with a known ³¹P chemical shift and concentration can be added for quantification.

-

-

NMR Acquisition:

-

Acquire a series of ¹H-decoupled ³¹P NMR spectra over time.

-

Use a sufficient relaxation delay to ensure quantitative results. Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect for more accurate integration.[5]

-

-

Data Analysis:

-

Identify the signals corresponding to TIPP, DIPP, MIPP, and inorganic phosphate based on their characteristic chemical shifts.

-

The relative concentrations of each species at a given time point can be determined by integrating the corresponding signals in the ³¹P NMR spectrum.

-

Plot the relative concentrations of each species as a function of time to determine the reaction kinetics.

-

Visualizations

References

- 1. Advanced oxidation kinetics of aqueous tri alkyl phosphate flame retardants and plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. benchchem.com [benchchem.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

Triisopropyl Phosphate: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for Triisopropyl phosphate (B84403) (TiiP). The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, ensuring its safe use in a laboratory and research environment.

Hazard Identification and Classification

Triisopropyl phosphate is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor that can cause significant health effects upon exposure.[1][2][3] It is crucial to understand these hazards to implement appropriate safety protocols.

GHS Hazard Statements:

-

H301: Toxic if swallowed.[4]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 513-02-0 | [1][2] |

| Molecular Formula | C9H21O4P | [2] |

| Molecular Weight | 224.23 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.97 g/cm³ at 25 °C | [2][4] |

| Boiling Point | 224 °C | [4] |

| Flash Point | 67 °C (152.6 °F) | [5] |

| Water Solubility | No data available, likely low | [2][3] |

| log Pow (n-octanol/water) | 1.923 | [2][4] |

Toxicology and Health Effects

This compound poses several health risks. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

| Exposure Route | Health Effects | Citations |

| Inhalation | May cause respiratory irritation. | [1][2][6] |

| Skin Contact | Causes skin irritation. | [1][2][3] |

| Eye Contact | Causes serious eye irritation, which may include redness and tearing. | [1][2][3][7] |

| Ingestion | Toxic if swallowed. May cause gastrointestinal irritation, nausea, and vomiting. | [4][5][7] |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2][6][8] No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[2]

-

Avoid inhalation of vapor or mist.[2]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[1][2]

-

Take precautionary measures against static discharge.[2]

-

Wash hands thoroughly before breaks and at the end of the workday.[2]

-

Do not eat, drink, or smoke when using this product.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[2]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[3][7]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

| Control Measure | Specifications | Citations |

| Engineering Controls | Ensure good ventilation/exhaustion at the workplace. An eyewash station and safety shower should be proximal to the work-station location. | [1][5] |

| Eye/Face Protection | Use safety glasses with side-shields or splash goggles conforming to EN166 or NIOSH standards. | [2][6] |

| Skin Protection | Handle with chemical-resistant gloves (inspect prior to use). Use proper glove removal technique. Wear impervious clothing, which may include flame-retardant and antistatic protective clothing. | [2][6] |

| Respiratory Protection | If risk assessment indicates the need for air-purifying respirators, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, use a full-face supplied air respirator. | [2] |

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Emergency Procedures

In the event of an emergency, follow these first aid and spill response protocols.

First Aid Measures

Always seek medical advice after administering first aid. Show the safety data sheet to the attending physician.[2][6]

| Exposure | First Aid Protocol | Citations |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician. | [2][5][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician. | [2][5][6] |